An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
This guide provides a comprehensive overview of the primary synthetic pathways for 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, a key intermediate in the pharmaceutical industry. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying chemical principles and strategic considerations for process optimization.
Introduction
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is a critical aryl fluorinated building block in organic synthesis.[1] Its structural motifs are integral to the development of various therapeutic agents. This document delineates the most prevalent and efficient synthetic routes to this compound, providing a foundation for laboratory-scale synthesis and process scale-up.
Synthetic Pathways: A Strategic Overview
Two principal synthetic routes have been established for the preparation of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, primarily differing in their starting materials. The choice between these pathways often hinges on the availability and cost of the initial precursors, as well as considerations of process safety and environmental impact.
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Pathway 1: Commencing with the readily available 2-chloro-4-fluorotoluene.
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Pathway 2: Utilizing 2-chloro-4-fluorobenzoic acid as the starting material.
Both pathways converge on the pivotal intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid, which subsequently undergoes a three-step transformation involving reduction, chlorosulfonation, and amination to yield the final product.
Pathway 1: Synthesis from 2-Chloro-4-fluorotoluene
This pathway is a robust method that begins with a cost-effective starting material and involves a series of well-characterized transformations. The overall process can be visualized as a linear sequence of four principal stages.
Caption: Synthetic route starting from 2-chloro-4-fluorotoluene.
Stage 1: Photochlorination of 2-Chloro-4-fluorotoluene
The initial step involves the free-radical chlorination of the methyl group of 2-chloro-4-fluorotoluene to yield 2-chloro-4-fluorobenzylidene dichloride.[2] This reaction is typically initiated by UV light.
Experimental Protocol:
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Charge a suitable reactor equipped with a UV lamp, a gas inlet, and a condenser with 2-chloro-4-fluorotoluene.
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Initiate the reaction by turning on the UV lamp and bubbling chlorine gas through the toluene derivative.
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The reaction temperature is maintained between 60-100°C.[3]
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Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.
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Upon completion, the reaction mixture is typically purified by distillation to isolate 2-chloro-4-fluorobenzylidene dichloride.
Causality of Experimental Choices:
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UV Light: Provides the necessary energy to initiate the homolytic cleavage of chlorine molecules, generating chlorine radicals which propagate the chain reaction.
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Temperature Control: Maintaining the temperature in the specified range is crucial to ensure a sufficient reaction rate while minimizing the formation of over-chlorinated byproducts.
Stage 2: Nitration of 2-Chloro-4-fluorobenzylidene dichloride
The intermediate is then nitrated to introduce a nitro group at the 5-position of the benzene ring.[2]
Experimental Protocol:
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Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.
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Slowly add 2-chloro-4-fluorobenzylidene dichloride to the nitrating mixture while maintaining a low temperature (0-30°C) to control the exothermic reaction.[3]
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The molar ratio of fuming nitric acid to the benzylidene dichloride is typically in the range of 1-1.8:1.[3]
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After the addition is complete, the reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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The reaction mixture is then carefully poured onto ice to precipitate the product, 2-chloro-4-fluoro-5-nitrobenzylidene dichloride.
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The solid product is collected by filtration, washed with water, and dried.
Causality of Experimental Choices:
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Mixed Acid: The combination of sulfuric acid and nitric acid generates the nitronium ion (NO₂⁺), the active electrophile in this aromatic nitration reaction.
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Low Temperature: Essential for controlling the reaction rate and preventing the formation of dinitro byproducts.
Stage 3: Hydrolysis and Oxidation
The dichloromethyl group of 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is converted to a carboxylic acid group through a hydrolysis-oxidation process.[2]
Experimental Protocol:
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The 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is first hydrolyzed to the corresponding benzaldehyde.
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An oxidizing agent, such as hydrogen peroxide, is then added to the reaction mixture.[3]
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The oxidation is typically carried out at a temperature of 40-70°C.[3]
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The reaction progress is monitored until the complete conversion of the aldehyde.
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The product, 2-chloro-4-fluoro-5-nitrobenzoic acid, is then isolated by filtration and can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[3]
Causality of Experimental Choices:
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Hydrogen Peroxide: A common and effective oxidizing agent for converting aldehydes to carboxylic acids, with water as the only byproduct.
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Temperature Control: Ensures a controlled oxidation process and minimizes potential side reactions.
Pathway 2: Synthesis from 2-Chloro-4-fluorobenzoic Acid
This pathway offers a more direct route to the key nitro intermediate, bypassing the initial photochlorination and subsequent hydrolysis-oxidation steps.
Caption: Synthetic route starting from 2-chloro-4-fluorobenzoic acid.
Stage 1: Nitration of 2-Chloro-4-fluorobenzoic Acid
Direct nitration of 2-chloro-4-fluorobenzoic acid provides 2-chloro-4-fluoro-5-nitrobenzoic acid.[2]
Experimental Protocol:
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Dissolve 2-chloro-4-fluorobenzoic acid in concentrated sulfuric acid.
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Cool the solution to below 0°C in an ice-salt bath.
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Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 0°C.
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After the addition, the reaction mixture is allowed to stir at room temperature for several hours and then gently heated to around 60°C.
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The mixture is then poured onto ice to precipitate the product.
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The crude 2-chloro-4-fluoro-5-nitrobenzoic acid is collected by filtration and can be purified by recrystallization from boiling water.
Causality of Experimental Choices:
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Sulfuric Acid as Solvent: Acts as both a solvent and a catalyst, facilitating the formation of the nitronium ion.
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Strict Temperature Control: Crucial to prevent the formation of undesired isomers and byproducts.[4]
Final Conversion Steps: From Nitro Intermediate to Final Product
The following three steps are common to both pathways, starting from the 2-chloro-4-fluoro-5-nitrobenzoic acid intermediate.
Stage 4/2: Reduction of the Nitro Group
The nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid is reduced to an amino group to form 2-chloro-4-fluoro-5-aminobenzoic acid.
Experimental Protocol:
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A common method for this reduction is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent.
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Alternatively, iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) can be used for a more classical approach.[5]
-
The reaction is typically carried out in a suitable solvent like ethanol or methanol.
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The reaction progress is monitored by TLC or HPLC.
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Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 2-chloro-4-fluoro-5-aminobenzoic acid can be purified by recrystallization.
Causality of Experimental Choices:
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Catalytic Hydrogenation: Offers high chemoselectivity and clean reaction profiles, with minimal byproduct formation.
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Iron in Acidic Medium: A cost-effective and robust method for large-scale reductions of aromatic nitro compounds.
Stage 5/3: Chlorosulfonation
The newly formed amino group directs the electrophilic substitution of a chlorosulfonyl group onto the aromatic ring.
Experimental Protocol:
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2-Chloro-4-fluoro-5-aminobenzoic acid is treated with chlorosulfonic acid.
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The reaction is typically performed neat or in a solvent like chloroform.
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The reaction mixture is heated to facilitate the reaction.
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Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.
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The precipitated product, 2-chloro-4-fluoro-5-chlorosulfonylbenzoic acid, is collected by filtration.
Causality of Experimental Choices:
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Chlorosulfonic Acid: A powerful reagent that acts as both the source of the chlorosulfonyl group and the reaction medium.
Stage 6/4: Amination
The final step involves the reaction of the chlorosulfonyl group with ammonia to form the sulfamoyl group.
Experimental Protocol:
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The 2-chloro-4-fluoro-5-chlorosulfonylbenzoic acid is reacted with an excess of aqueous ammonia.
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The reaction is typically carried out at a controlled temperature to manage the exothermicity.
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After the reaction is complete, the solution is acidified to precipitate the final product, 2-chloro-4-fluoro-5-sulfamoylbenzoic acid.
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The product is collected by filtration, washed with water, and dried. The final product can be further purified by recrystallization.
Causality of Experimental Choices:
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Aqueous Ammonia: Serves as the nucleophile to displace the chloride from the sulfonyl chloride group, forming the sulfonamide.
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Acidification: The product is soluble in the basic reaction mixture as a carboxylate salt. Acidification protonates the carboxylate, leading to the precipitation of the final product.
Data Summary
| Starting Material | Key Intermediates | Reagents and Conditions | Typical Yield |
| Pathway 1 | |||
| 2-Chloro-4-fluorotoluene | 2-Chloro-4-fluorobenzylidene dichloride | Cl₂, UV light, 60-100°C | High |
| 2-Chloro-4-fluoro-5-nitrobenzylidene dichloride | H₂SO₄, fuming HNO₃, 0-30°C | Good | |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | H₂O₂, 40-70°C | >80% (overall)[3] | |
| Pathway 2 | |||
| 2-Chloro-4-fluorobenzoic acid | 2-Chloro-4-fluoro-5-nitrobenzoic acid | H₂SO₄, HNO₃, <0°C to 60°C | ~92%[4] |
| Final Steps | |||
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 2-Chloro-4-fluoro-5-aminobenzoic acid | Fe/CH₃COOH or H₂/Pd-C | High |
| 2-Chloro-4-fluoro-5-chlorosulfonylbenzoic acid | ClSO₃H | Moderate to High | |
| 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | aq. NH₃, then acid | Good |
Conclusion
The synthesis of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid can be efficiently achieved through two primary, convergent pathways. The selection of a particular route will be dictated by factors such as raw material availability, cost, and manufacturing capabilities. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries, enabling the proficient synthesis of this important intermediate.
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